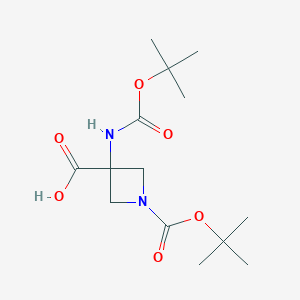

1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKALKUARCQYSJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of 1-Boc-3-(boc-amino)azetidine-3-carboxylic Acid: A Keystone Building Block for Medicinal Chemistry

Abstract

The constrained, non-natural α,α-disubstituted amino acid, 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid, represents a highly valuable scaffold in modern drug discovery. Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability, receptor-binding affinity, and improved pharmacokinetic profiles.[1][2][3] The synthesis of this building block, however, is non-trivial, presenting challenges related to the inherent strain of the azetidine ring and the construction of a sterically hindered quaternary carbon center.[4][5] This in-depth technical guide provides a comprehensive overview of the prevalent synthetic strategies, delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into process optimization for researchers in medicinal chemistry and process development.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged motifs in medicinal chemistry.[4] Their incorporation into drug candidates can significantly alter physicochemical properties, such as solubility and lipophilicity, while the rigid structure helps to lock in bioactive conformations. Azetidine-3-carboxylic acid derivatives, in particular, serve as constrained β-amino acid surrogates, finding application in the development of novel therapeutics, including antivirals, antibacterial agents, and tachykinin antagonists.[6][7] The target molecule of this guide, with its fully protected amino and carboxylic acid functionalities at the C3 position, is a versatile intermediate, primed for solid-phase peptide synthesis and other coupling reactions.[2][8]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches. The core challenge lies in the formation of the 3-aminoazetidine-3-carboxylic acid backbone. One pathway involves the functionalization of a pre-existing azetidine-3-carboxylic acid derivative. An alternative strategy relies on the construction of the strained azetidine ring from a suitably functionalized acyclic precursor. Both approaches require a robust and orthogonal protection strategy to manage the three reactive functional groups.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Functionalization of a Pre-formed Azetidine Ring

This strategy leverages commercially available or readily synthesized azetidine precursors. A practical and scalable synthesis of the parent azetidine-3-carboxylic acid has been reported starting from diethyl bis(hydroxymethyl)malonate, which provides a reliable entry point for this pathway.[9] The key transformation is the introduction of an amino group at the C3 position.

Reaction Scheme

The overall workflow for Pathway I is depicted below. It involves the initial protection of the azetidine nitrogen, followed by the introduction of the second nitrogen functionality at C3, subsequent protection, and final deprotection of the carboxylic acid ester.

Caption: Workflow for the synthesis via a pre-formed ring.

Causality and Experimental Choices

-

N1-Boc Protection: The protection of the azetidine ring nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical first step.[10] This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate. The Boc group serves two purposes: it deactivates the otherwise nucleophilic ring nitrogen, preventing self-reaction or interference in subsequent steps, and it provides stability to the strained ring system. The Boc group is favored due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).[11]

-

C3-Amination: The introduction of the amino group at the quaternary C3 center is the most challenging step. One of the most effective methods is the Curtius rearrangement. This involves converting the C3-carboxylic acid (which may require temporary deprotection of an ester) into an acyl azide. Upon heating, the acyl azide rearranges with the loss of N₂ gas to form an isocyanate, which can then be hydrolyzed to the corresponding amine. This method reliably forms the C-N bond at a hindered position.

-

N3-Boc Protection: Once the 3-amino group is installed, it is immediately protected, again with (Boc)₂O, to yield the di-Boc protected intermediate.[12] This prevents any undesired side reactions and makes the compound amenable to standard purification techniques like silica gel chromatography.

-

Ester Hydrolysis: The final step is the saponification of the carboxylate ester (e.g., a methyl or ethyl ester) to the free carboxylic acid. This is typically accomplished using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol. Careful control of the pH during workup is necessary to isolate the final product.

Experimental Protocol: Pathway I

-

Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.) dropwise. Stir for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

-

Saponification to 1-Boc-azetidine-3-carboxylic acid: Dissolve the ester from the previous step (1 eq.) in a 3:1 mixture of THF/water. Add lithium hydroxide monohydrate (1.5 eq.) and stir at room temperature for 4 hours. Acidify the mixture to pH 3 with 1N HCl and extract with ethyl acetate. Dry the organic layers and concentrate to yield the carboxylic acid.

-

Curtius Rearrangement and Trapping: Dissolve the carboxylic acid (1 eq.) in acetone/water. Add triethylamine (1.1 eq.) and cool to 0 °C. Add ethyl chloroformate (1.1 eq.) and stir for 30 minutes. Add a solution of sodium azide (1.5 eq.) in water and stir for 1 hour. Heat the mixture to 85 °C to effect the rearrangement. The resulting isocyanate is then hydrolyzed in situ under acidic or basic conditions to yield 1-Boc-3-aminoazetidine.

-

Synthesis of 1-Boc-3-(Boc-amino)azetidine: The crude amine from the previous step is dissolved in DCM. Triethylamine (2.2 eq.) and (Boc)₂O (1.1 eq.) are added, and the reaction is stirred overnight. The product is purified by chromatography.

-

Final Product Formation: This pathway as described yields the protected amine but requires a different starting material (with the C3-carboxyl group masked) to directly yield the final product. A more direct route starts with a diester precursor, selectively manipulates one ester to an amine, and then hydrolyzes the second.

Data Summary: Pathway I

| Step | Key Reagents | Solvent | Typical Yield | Key Considerations |

| N1-Boc Protection | (Boc)₂O, Et₃N | DCM | >95% | Exothermic reaction, requires cooling. |

| Saponification | LiOH·H₂O | THF/H₂O | >90% | Monitor reaction by TLC/LC-MS. |

| Curtius Rearrangement | DPPA or EtOCOCl/NaN₃ | Toluene or Acetone/H₂O | 60-75% | Caution: Azide reagents are explosive. |

| N3-Boc Protection | (Boc)₂O, Et₃N | DCM | >90% | Standard protection protocol. |

Pathway II: Synthesis via Ring Construction

An alternative approach involves forming the azetidine ring from an acyclic precursor. This strategy can be advantageous as it allows for the stereocontrolled installation of substituents before the sterically demanding cyclization step. The key reaction is an intramolecular nucleophilic substitution to form the strained four-membered ring.[13][14]

Reaction Scheme

The core of this pathway is the intramolecular cyclization of a 1,3-amino alcohol or a related derivative where one terminus has a nucleophilic nitrogen and the other has a carbon bearing a good leaving group.

Caption: Workflow for the synthesis via ring construction.

Causality and Experimental Choices

-

Acyclic Precursor: A common starting point is a derivative of serine or a related 3-hydroxy-2-aminopropanoate. The challenge is to introduce the second nitrogen atom. This can be achieved, for example, by starting with 2,3-diaminopropanoic acid.

-

Cyclization: The key step is the intramolecular S_N2 reaction. The hydroxyl group of the precursor is converted into a good leaving group, typically a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine. Subsequent treatment with a stronger base (e.g., sodium hydride) deprotonates the protected amine, which then acts as the nucleophile to displace the leaving group and form the azetidine ring. The success of this 4-endo-tet cyclization is highly dependent on reaction conditions that favor the intramolecular pathway over intermolecular polymerization.

Experimental Protocol: Pathway II (Conceptual)

-

Precursor Synthesis: Start with commercially available N-Boc-2,3-diaminopropanoic acid methyl ester.

-

Orthogonal Protection: Protect the second amino group with an orthogonal protecting group, for instance, a benzyl (Bn) group.

-

Reduction of Ester: Reduce the methyl ester to the primary alcohol using a mild reducing agent like NaBH₄.

-

Activation of Alcohol: Convert the primary alcohol to a tosylate by reacting with tosyl chloride in pyridine.

-

Cyclization: Treat the N-Boc, N'-Bn protected precursor with a strong, non-nucleophilic base like sodium hydride (NaH) in THF. The deprotonated Boc-amine nitrogen will displace the tosylate to form the 1-Boc-3-(benzylamino)azetidine ring.

-

Final Steps: Remove the benzyl group via hydrogenolysis (H₂, Pd/C). Protect the newly freed 3-amino group with (Boc)₂O. Finally, oxidize the primary alcohol (which would have been carried through or re-introduced) to the carboxylic acid to yield the final product.

Purification and Characterization

The final product, this compound, is a white to off-white solid.[8] Purification is typically achieved by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Crystallization can also be employed for further purification.

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.2-4.0 (m, 4H, CH₂), 1.45 (s, 18H, 2 x C(CH₃)₃). The protons on the azetidine ring often show complex splitting patterns.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~175 (C=O, acid), 155 (C=O, Boc), 80 (quaternary C of Boc), 55-60 (C3 of azetidine), 50-55 (C2/C4 of azetidine), 28.4 (CH₃ of Boc).

-

Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₄H₂₄N₂O₆: 315.16; found 315.2.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The most established route involves the multi-step functionalization of a pre-formed azetidine-3-carboxylic acid core, with the Curtius rearrangement being a key transformation for installing the 3-amino group. While ring-construction strategies offer an alternative, they often require more extensive precursor synthesis. The choice of pathway depends on the scale of the synthesis, the availability of starting materials, and the specific expertise of the research team. The continued importance of this unique building block in drug discovery will undoubtedly spur further innovation in its synthetic accessibility.

References

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed.

- 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2. ChemicalBook.

- WO2000063168A1 - Synthesis of azetidine derivatives.

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Marcel Dekker, Inc.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- PREPARATION AND SYNTHETIC APPLIC

- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF.

- Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.

- 3-Aminoazetidine, 3-BOC protected. Apollo Scientific.

- Boc-azetidine-3-carboxylic acid. Chem-Impex.

- 1-Boc-azetidine-3-carboxylic acid. MySkinRecipes.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Boc-Azetidine-3-carboxylic acid [142253-55-2]. Aapptec Peptides.

- 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2. Sigma-Aldrich.

- 1-Boc-3-(Amino)azetidine. ChemicalBook.

- Boc Protecting Group for Amines. Chemistry Steps.

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 8. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of N-Boc-Azetidine-3-Carboxylic Acid for Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous pharmacological and physicochemical properties is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged" structure.[1][2] Its growing prevalence in FDA-approved drugs, such as baricitinib and cobimetinib, highlights its role in enhancing metabolic stability and pharmacokinetic profiles.[3]

The unique structural features of azetidines, including high ring strain and sp³-rich character, offer a degree of conformational rigidity that is highly attractive for designing bioactive molecules.[3] This constrained geometry, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[2] This can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[2]

This guide provides an in-depth analysis of the key physicochemical properties of a crucial building block, N-Boc-azetidine-3-carboxylic acid , from the perspective of a drug development professional. We will explore the causality behind experimental choices for characterizing this molecule and provide actionable protocols for assessing its properties, which are critical for its successful application in drug discovery pipelines.

Section 1: Molecular Structure and Its Implications

The foundational structure for our discussion is 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, commonly referred to as N-Boc-azetidine-3-carboxylic acid.

-

Molecular Formula: C₉H₁₅NO₄[4]

-

Molecular Weight: 201.22 g/mol [4]

-

Appearance: White to light yellow crystalline powder.[5]

The molecule incorporates two key features that dictate its behavior:

-

The Azetidine Ring: A strained, four-membered heterocycle that acts as a rigid scaffold. Unlike more flexible five- or six-membered rings, the azetidine core restricts the possible conformations of the carboxylic acid substituent, which can be exploited for precise interactions with a biological target.[1]

-

The N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group. Its primary role is to mask the reactivity of the azetidine nitrogen during chemical synthesis, such as peptide coupling.[] However, its presence profoundly influences the molecule's physicochemical properties, shifting it from a polar, hydrophilic amino acid to a much more lipophilic, organic-soluble building block.

Section 2: Critical Physicochemical Properties for Drug Development

A thorough understanding of a building block's physicochemical properties is not merely academic; it is a prerequisite for efficient lead optimization and successful clinical translation. Low solubility, for instance, can lead to unreliable results in vitro and poor bioavailability in vivo.[7]

Lipophilicity (LogP/LogD)

Why It Matters: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs a molecule's ability to cross biological membranes, its potential for plasma protein binding, and its susceptibility to metabolism.[8] The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the standard metric for this property.[9]

Expert Insights: The introduction of the N-Boc group dramatically increases the lipophilicity of the parent azetidine-3-carboxylic acid. The parent amino acid is highly polar, whereas the N-Boc derivative is readily soluble in many organic solvents. This increased lipophilicity is advantageous for synthetic manipulations in non-aqueous media but must be considered in the context of the final drug candidate's properties. High lipophilicity in a final compound (e.g., LogP > 4.5) often correlates with poor aqueous solubility and increased metabolic clearance.[8]

Data Summary Table:

| Compound | Molecular Formula | Calculated LogP | Rationale |

| Azetidine-3-carboxylic acid | C₄H₇NO₂ | -2.3 (Predicted) | Highly polar zwitterionic structure dominates. |

| N-Boc-azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 0.4 (Computed)[4] | The large, nonpolar tert-butyl group significantly increases lipophilicity, masking the polarity of the amine. |

Experimental Protocol: LogP Determination by HPLC

The shake-flask method is the traditional approach, but HPLC-based methods are faster, consume less material, and are less sensitive to impurities, making them ideal for screening.[8][10] The principle is to correlate the retention time (k') of a compound on a reversed-phase column with the known LogP values of a set of standards.[10]

// Styling Standards, Sample, Working [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject_Std, Record_Std, Inject_Sample, Record_Sample [fillcolor="#FFFFFF", fontcolor="#202124"]; Calc_k, Plot, Regression, Interpolate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } end_dot Caption: Workflow for HPLC-based LogP Determination.

Aqueous Solubility

Why It Matters: Poor aqueous solubility is a major hurdle in drug development, leading to challenges in formulation, unreliable bioassay results, and poor bioavailability.[7] Assessing solubility early and often is critical.

Expert Insights: The solubility of N-Boc-azetidine-3-carboxylic acid is a balance between the polar carboxylic acid group, which promotes water solubility, and the greasy N-Boc group, which hinders it. Its solubility will be highly pH-dependent. At low pH, the carboxylic acid is protonated and neutral, reducing solubility. As the pH increases above the pKa, the carboxylate anion forms, dramatically increasing aqueous solubility. For practical use in assays, a kinetic solubility measurement is often sufficient for initial screening, while thermodynamic solubility is the gold standard for lead optimization.[11]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the most reliable method.[12]

-

Preparation: Add an excess amount of solid N-Boc-azetidine-3-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4). The excess solid is crucial to ensure saturation.[12]

-

Equilibration: Tightly cap the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the saturated aqueous phase from the undissolved solid. This is best achieved by centrifugation or filtration through a 0.45 µm filter.[14]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[7]

-

Reporting: The solubility is reported in units such as µg/mL or µM at each specific pH.

Acidity (pKa)

Why It Matters: The pKa of the carboxylic acid group determines the molecule's ionization state at a given pH. This is fundamental to its solubility, membrane permeability, and ability to interact with biological targets via ionic bonds.

Expert Insights: For N-Boc-azetidine-3-carboxylic acid, the only ionizable group in the typical pH range (1-12) is the carboxylic acid. Its pKa is predicted to be around 4.21.[15] This means that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, which will dominate its aqueous solubility profile. Potentiometric titration is a highly precise and standard method for experimentally verifying this value.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

This technique involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.[17]

-

System Calibration: Calibrate a pH meter with high-quality standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Dissolve a precisely weighed amount of N-Boc-azetidine-3-carboxylic acid in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[17][19] An inert electrolyte like 0.15 M KCl is added to maintain constant ionic strength.[18]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[17] Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17] This point can be precisely located by finding the inflection point on the first derivative of the curve.

Chemical Stability

Why It Matters: The stability of the protecting group is critical. It must remain intact during synthetic steps but be cleanly removable under specific, non-destructive conditions. The Boc group is designed to be acid-labile.[20]

Expert Insights: The N-Boc group is exceptionally stable under neutral and basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[20] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane). This cleavage proceeds via the formation of a stable tert-butyl cation.[21] Therefore, when using this building block, subsequent reaction steps must avoid strong acids unless deprotection is the intended outcome. Stability in aqueous buffers at various pH values is also important for predicting shelf-life and behavior in biological assays.

Experimental Protocol: HPLC-Based Stability Assay

// Nodes Prep_Stock [label="Prepare a concentrated stock solution\nof the compound in an organic solvent (e.g., ACN)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_Buffers [label="Prepare a series of aqueous buffers\n(e.g., pH 2, pH 7.4, pH 9)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Dilute stock into each buffer to a final\nconcentration (e.g., 10 µM) and\nincubate at a set temperature (e.g., 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Timepoints [label="At various time points (T=0, 2, 8, 24h),\nwithdraw an aliquot from each buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench the reaction if necessary\n(e.g., by adding ACN or neutralizing)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze each timepoint sample by HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot_Data [label="Plot % Parent Compound Remaining\n(y-axis) vs. Time (x-axis) for each pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes Prep_Stock [label="Prepare a concentrated stock solution\nof the compound in an organic solvent (e.g., ACN)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_Buffers [label="Prepare a series of aqueous buffers\n(e.g., pH 2, pH 7.4, pH 9)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Dilute stock into each buffer to a final\nconcentration (e.g., 10 µM) and\nincubate at a set temperature (e.g., 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Timepoints [label="At various time points (T=0, 2, 8, 24h),\nwithdraw an aliquot from each buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench the reaction if necessary\n(e.g., by adding ACN or neutralizing)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze each timepoint sample by HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot_Data [label="Plot % Parent Compound Remaining\n(y-axis) vs. Time (x-axis) for each pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prep_Stock -> Incubate; Prep_Buffers -> Incubate; Incubate -> Timepoints; Timepoints -> Quench; Quench -> Analyze; Analyze -> Plot_Data; } end_dot Caption: Workflow for HPLC-based Stability Assay.

Conclusion

N-Boc-azetidine-3-carboxylic acid is more than just a building block; it is a strategic tool for introducing a constrained, sp³-rich scaffold into drug candidates. Its physicochemical properties are dominated by the interplay between the polar carboxylic acid and the lipophilic N-Boc protecting group. A comprehensive, data-driven understanding of its solubility, lipophilicity, pKa, and stability is not optional—it is essential for any researcher aiming to leverage its unique structural benefits. The protocols and insights provided in this guide serve as a foundational framework for the rational incorporation of this valuable motif into next-generation therapeutics.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Available from: [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2012). Available from: [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2022). Available from: [Link]

-

PubChem. 1-Boc-Azetidine-3-carboxylic acid. Available from: [Link]

-

Scribd. Stability of Amino Protecting Groups. Available from: [Link]

-

Chemeo. 1-Boc-Azetidine-3-carboxylic acid Properties vs Temperature. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. Available from: [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions?. (2023). Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of a dipeptide analogue by liquid phase peptide synthesis. (2012). Available from: [Link]

-

ChemBK. Boc-Azetidine-3-Carboxylic acid. (2024). Available from: [Link]

-

ResearchGate. Synthetic pathway for Boc‐protected amino acids. (2024). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. 1-N-Boc-3-Azetidinecarboxylic acid CAS#: 142253-55-2 [amp.chemicalbook.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

- 21. reddit.com [reddit.com]

A Technical Guide to the Structural Elucidation of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Introduction

In the landscape of modern medicinal chemistry and drug development, conformationally constrained amino acids are invaluable building blocks for crafting peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures.[1] 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is a notable example, featuring a rigid four-membered azetidine ring that imparts unique conformational constraints.[2] The presence of two tert-butyloxycarbonyl (Boc) protecting groups and a quaternary α-carbon presents a distinct challenge for its synthesis and, critically, for its unambiguous structural verification.[3][4]

This in-depth technical guide provides a comprehensive, field-proven workflow for the complete structural elucidation of this complex molecule. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require absolute certainty in the structure of their molecular building blocks.

Chapter 1: Foundational Analysis - Confirming the Molecular Blueprint with Mass Spectrometry

1.1. Principle & Rationale: The First Checkpoint

Before dedicating resources to extensive NMR analysis or crystallization, the first and most logical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its "soft" ionization nature, which minimizes in-source fragmentation and maximizes the probability of observing the intact molecular ion.[5] For a molecule like this compound, which possesses acidic and basic functional groups, ESI in both positive and negative ion modes is recommended to ensure the highest chance of successful ionization.

A known challenge with Boc-protected amines is their potential instability under certain MS conditions, which can lead to the facile loss of the Boc group.[5][6] Therefore, optimizing ESI source parameters (e.g., using a lower fragmentor voltage) is crucial to preserve the parent molecule.[6]

1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of high resolution (<5 ppm mass accuracy).

-

Ionization Mode: ESI, performed separately in both positive and negative ion modes.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

Analysis: Calculate the theoretical exact mass of the expected molecular ions and compare this with the experimentally observed m/z values.

1.3. Data Interpretation & Expected Results

The molecular formula for this compound is C₁₄H₂₄N₂O₆. The expected HRMS data is summarized in the table below.

| Ion | Formula | Theoretical m/z | Observed m/z | Δ (ppm) |

| [M+H]⁺ | C₁₄H₂₅N₂O₆⁺ | 317.1707 | Experimental Value | < 5 |

| [M+Na]⁺ | C₁₄H₂₄N₂O₆Na⁺ | 339.1527 | Experimental Value | < 5 |

| [M-H]⁻ | C₁₄H₂₃N₂O₆⁻ | 315.1562 | Experimental Value | < 5 |

Table 1: Predicted HRMS Data.

Observing ions corresponding to these exact masses within a 5 ppm error margin provides strong evidence for the correct elemental composition. One might also observe fragment ions corresponding to the loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺), which can serve as secondary confirmation of the protecting groups' presence.[7]

Chapter 2: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For a structure with the complexity of this compound—featuring a strained ring, a quaternary center, and diastereotopic protons—a suite of 1D and 2D NMR experiments is not just recommended, but essential.[8]

Logical Workflow for NMR-Based Structure Elucidation

Caption: A logical workflow for NMR-based structure elucidation.

2.1. Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H and COOH). Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[8]

-

Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

2.2. Step-by-Step Spectral Analysis & Interpretation

A. ¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides the initial overview of the proton environments.

-

Boc Groups: Two sharp singlets are expected around δ 1.4-1.5 ppm, each integrating to 9 protons, corresponding to the two chemically distinct Boc groups (N-Boc and NH-Boc).

-

Azetidine Ring Protons: The four protons on the azetidine ring (positions 2 and 4) are diastereotopic due to the chiral center at C3.[9] This means they are chemically non-equivalent and will appear as distinct signals. They are expected to resonate as two pairs of doublets (or more complex multiplets due to geminal and vicinal coupling) in the region of δ 3.5-4.5 ppm.[9]

-

Exchangeable Protons (in DMSO-d₆): A broad singlet for the N-H proton and a very broad singlet for the carboxylic acid O-H proton are expected. Their chemical shifts can vary significantly.

B. ¹³C NMR & DEPT-135: Visualizing the Carbon Skeleton

This provides a count of the unique carbon atoms.

-

Boc Carbons: Two signals for the t-butyl carbons (~δ 28 ppm), two signals for the quaternary carbons of the Boc groups (~δ 80 ppm), and two carbonyl signals (~δ 155-175 ppm).

-

Azetidine Ring Carbons: Two signals for the CH₂ carbons (~δ 50-60 ppm) and one signal for the critical C3 quaternary carbon (~δ 60-70 ppm).

-

Carboxylic Acid Carbonyl: One signal for the COOH carbon, typically downfield (~δ 170-180 ppm).

-

The DEPT-135 spectrum will confirm the CH₂ signals (negative phase) and distinguish them from any CH signals (positive phase), while quaternary carbons will be absent.

C. 2D COSY: Connecting Adjacent Protons

The COSY spectrum will reveal proton-proton couplings. The key correlation will be between the diastereotopic protons on C2 and C4 of the azetidine ring, confirming their presence within the same spin system.

D. 2D HSQC: Linking Protons to Carbons

The HSQC spectrum unambiguously links each proton to its directly attached carbon. This allows for the confident assignment of the ¹³C signals for the azetidine CH₂ groups and the Boc t-butyl groups.

E. 2D HMBC: Assembling the Final Structure

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone for confirming the overall structure by revealing 2- and 3-bond correlations between protons and carbons. It is the definitive experiment for connecting the molecular fragments.

Caption: Key HMBC correlations confirming the molecular assembly.

Crucial HMBC Correlations to Confirm:

-

Boc¹ Protons to N-Boc Carbonyl: Correlation from the 9H singlet of one Boc group to its own carbonyl carbon and the quaternary carbon of the t-butyl group.

-

Boc² Protons to NH-Boc Carbonyl: Similar correlation for the second Boc group.

-

Azetidine CH₂ Protons to C3: Correlations from the protons at C2 and C4 to the quaternary carbon at C3.

-

Azetidine CH₂ Protons to N-Boc: Correlations from the protons at C2 and C4 to the carbons of the N-Boc group attached to the ring nitrogen.

-

N-H Proton to C3 and NH-Boc Carbonyl: A correlation from the N-H proton (if observed) to the C3 quaternary carbon and the adjacent Boc carbonyl carbon provides definitive proof of the amino group's location.

2.3. Summary of Expected NMR Data

| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C(CH₃)₃ (x2) | ~1.4-1.5 (2s, 18H) | ~28 | Boc-H → Boc-C(CH₃)₃, Boc-C=O |

| Azetidine CH₂ (x2) | ~3.5-4.5 (m, 4H) | ~50-60 | CH₂ → C3, N-Boc carbons |

| C3 (quaternary) | - | ~60-70 | - |

| C(CH₃)₃ (x2) | - | ~80 | Boc-H → C(CH₃)₃ |

| NH | variable (br s, 1H) | - | N-H → C3, NH-Boc C=O |

| N-Boc C=O | - | ~155 | Boc-H → C=O |

| NH-Boc C=O | - | ~156 | Boc-H → C=O |

| COOH | - | ~172 | - |

| COOH | variable (br s, 1H) | - | - |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations.

Chapter 3: The Gold Standard - Single Crystal X-ray Crystallography

3.1. Rationale: Unambiguous 3D Structure

While the combination of MS and comprehensive NMR analysis provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It provides a precise three-dimensional map of the atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and the puckering of the azetidine ring.[11] For novel or critical compounds used in drug development, this level of certainty is often required.

3.2. Experimental Protocol: Crystallization and Data Analysis

-

Crystallization: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

-

Slow Evaporation: Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.

-

-

Data Collection: A suitable single crystal is mounted and cooled in a stream of cold nitrogen gas (typically 100 K). Diffraction data is collected using a diffractometer.[10]

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The workflow presented here—beginning with HRMS to confirm the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, and culminating in X-ray crystallography for ultimate proof—constitutes a robust, self-validating system. By following this logical progression and understanding the rationale behind each step, researchers can ensure the absolute structural integrity of this valuable and complex synthetic building block, a prerequisite for its successful application in research and drug discovery.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem. (n.d.).

- A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem. (n.d.).

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry.

- Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2008).

- Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction - Benchchem. (n.d.).

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). National Institutes of Health.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

- ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate.

- Azetidine(503-29-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide - Benchchem. (n.d.).

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.

- 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). PubMed.

- How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate.

- 1-Boc-3-(Amino)azetidine | 193269-78-2. (n.d.). ChemicalBook.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. (n.d.). ResearchGate.

- Protected Amino Acids. (n.d.). Creative Peptides.

- Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. (2024). Organic Letters - ACS Publications.

- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.).

- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters - ACS Publications.

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv.

- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (n.d.). Domainex.

- 1-Boc-azetidine-3-carboxylic acid ≥98.0% (TLC) 142253-55-2. (n.d.). Sigma-Aldrich.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.

- Peptides and Proteins. (n.d.). MSU chemistry.

- Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4. (n.d.). Sigma-Aldrich.

- 1262412-13-4 Cas No. | 1-Boc-3-amino-3-azetidinecarboxylic acid. (n.d.). Apollo Scientific.

- Amino Acid-Protecting Groups. (n.d.). ResearchGate.

- Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.

- Amino Acid-Protecting Groups. (2019).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 3. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of di-Boc-3-aminoazetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for di-Boc-3-aminoazetidine-3-carboxylic acid. These predictions are based on the analysis of structurally related compounds and established chemical shift ranges for the constituent functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[2][3] |

| ~4.2 - 4.5 | m | 4H | Azetidine CH₂ | The methylene protons of the azetidine ring are deshielded by the adjacent nitrogen atom. The presence of two bulky Boc groups and a carboxylic acid at the C3 position will lead to a complex multiplet. |

| 1.40 | s | 18H | 2 x Boc (-CH₃) | The 18 equivalent protons of the two tert-butyl groups of the Boc protecting groups are expected to appear as a sharp, intense singlet in a relatively uncrowded region of the spectrum.[1] |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded, though typically found slightly upfield compared to ketones and aldehydes due to resonance with the hydroxyl oxygen.[3][4] |

| ~153 | Boc (C=O) | The carbonyl carbons of the two Boc groups are also deshielded and are expected to be in a similar chemical environment. |

| ~80 | Boc (quaternary C) | The quaternary carbons of the two tert-butyl groups. |

| ~60 - 65 | Azetidine C3 | The quaternary carbon of the azetidine ring at the 3-position is substituted with the di-Boc-amino and carboxylic acid groups. |

| ~50 - 55 | Azetidine CH₂ | The methylene carbons of the azetidine ring are deshielded by the adjacent nitrogen atom. |

| ~28 | Boc (-CH₃) | The methyl carbons of the two tert-butyl groups. |

Structural Assignment and Interpretation

The structure of di-Boc-3-aminoazetidine-3-carboxylic acid with predicted NMR assignments is shown below.

Caption: Molecular structure of di-Boc-3-aminoazetidine-3-carboxylic acid with predicted ¹H and ¹³C NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for di-Boc-3-aminoazetidine-3-carboxylic acid. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Purity Assessment: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

-

Mass Determination: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Due to the presence of the carboxylic acid and the polar amino acid-like structure, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[5] Deuterated water (D₂O) could also be used, but the carboxylic acid proton would exchange with deuterium and become invisible in the ¹H spectrum.[3]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Using a pipette with a filter tip, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Number of Scans: 16-64 scans are generally sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., -10 to 220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Caption: Experimental workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices

-

Choice of Solvent (DMSO-d₆): The polarity of DMSO-d₆ makes it an excellent solvent for many amino acid derivatives, ensuring good sample solubility.[5] Unlike D₂O, it allows for the observation of the exchangeable carboxylic acid proton.

-

Internal Standard (TMS): TMS is chemically inert, volatile (for easy removal if necessary), and provides a single, sharp resonance at a frequency that does not typically overlap with signals from the analyte. This makes it an ideal reference standard for both ¹H and ¹³C NMR.

-

Proton Decoupling in ¹³C NMR: Decoupling the protons simplifies the ¹³C spectrum by collapsing the carbon signals into singlets. This significantly improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE) and makes the spectrum easier to interpret.

Conclusion

While a definitive experimental spectrum for di-Boc-3-aminoazetidine-3-carboxylic acid is not publicly available, this guide provides a robust, predictive framework for its ¹H and ¹³C NMR characteristics. By understanding the expected chemical shifts and implementing the detailed experimental protocol, researchers can confidently characterize this important building block and ensure the structural integrity of their synthesized molecules. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of other complex amino acid derivatives, serving as a valuable resource for the drug development community.

References

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. JoVE, [accessed 2026 Jan 18]. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [accessed 2026 Jan 18]. Available from: [Link]

-

Jadav, M. L. Which solvents I should use for taking NMR of amino acid? ResearchGate, 2017. Available from: [Link]

-

Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [accessed 2026 Jan 18]. Available from: [Link]

Sources

The Strategic Synthesis of 3,3-Disubstituted Azetidines: A Technical Guide for Drug Discovery and Development

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity, ability to introduce three-dimensional character, and favorable physicochemical properties have cemented its role as a valuable building block in the design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3,3-disubstituted azetidines, a substitution pattern of particular interest for creating densely functionalized and sterically defined molecules. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the practical considerations for researchers in drug discovery and development.

Introduction: The Rising Prominence of the Azetidine Core

The strategic incorporation of small, strained ring systems is a powerful tactic in drug design to navigate and optimize ADME (absorption, distribution, metabolism, and excretion) properties. Azetidines, in particular, offer a unique combination of features. Their rigid framework reduces the entropic penalty of binding to biological targets and can lead to enhanced metabolic stability compared to more flexible acyclic or larger heterocyclic counterparts.[1][2] The 3,3-disubstituted pattern allows for the precise installation of two substituents at a single stereocenter, providing a platform to explore chemical space in a highly controlled manner and to create bioisosteres of gem-dimethyl groups or other common structural motifs.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, highlighting the therapeutic relevance of this scaffold.[2][3]

Despite their utility, the synthesis of substituted azetidines, especially those with a 3,3-disubstitution pattern, can be challenging due to the inherent ring strain of the four-membered ring.[5][6] Traditional methods often suffer from limitations such as low yields, harsh reaction conditions, or limited substrate scope.[1][5] This guide will focus on modern, efficient, and modular approaches that have expanded the accessibility of this important chemical class.

Key Synthetic Strategies for 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines can be broadly categorized into several key strategies. We will explore the most impactful of these, providing both conceptual understanding and practical guidance.

Modular Synthesis via Azetidinylation Reagents

A significant advancement in the synthesis of 3,3-disubstituted azetidines has been the development of modular approaches using pre-functionalized azetidine building blocks, often referred to as "azetidinylation reagents."[1][5][6] This strategy offers a convergent and highly flexible route to a wide array of derivatives.

Core Principle: This method involves the reaction of a nucleophile with an electrophilic azetidine precursor, typically activated at the 3-position. A common and effective approach utilizes 3-hydroxyazetidines as starting materials, which are then converted into a more reactive species.

Mechanistic Insight: A recently developed protocol employs azetidinyl trichloroacetimidates as powerful electrophiles.[1] The reaction is catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), which activates the trichloroacetimidate leaving group, facilitating nucleophilic attack at the C3 position. The reaction proceeds through a carbocation-like intermediate, which is then trapped by the nucleophile.

Experimental Protocol: Scandium-Catalyzed Synthesis of 3,3-Disubstituted Azetidines [1]

-

Step 1: Preparation of the Azetidinyl Trichloroacetimidate (1): To a solution of the corresponding N-protected 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU). Stir the reaction at room temperature until completion. Purify the product by column chromatography.

-

Step 2: Nucleophilic Substitution: To a mixture of the azetidinyl trichloroacetimidate (1, 0.20 mmol), the nucleophile (0.30 mmol), and activated 4Å molecular sieves (100 mg) under an argon atmosphere, add dry dichloromethane (1.5 mL). Add Sc(OTf)₃ (10 mol %) and stir the reaction at 35 °C. Monitor the reaction progress by TLC. Upon completion (typically 12 hours), quench the reaction, remove the solvent under reduced pressure, and purify the residue by silica gel chromatography to afford the desired 3,3-disubstituted azetidine.

Table 1: Scope of Nucleophiles in the Scandium-Catalyzed Azetidinylation [1]

| Nucleophile Category | Example Nucleophile | Product Yield (%) |

| C-Nucleophiles | Indoles, Pyrroles | 75-95 |

| O-Nucleophiles | Phenols, Alcohols | 80-92 |

| N-Nucleophiles | Anilines, Amines | 65-88 |

| S-Nucleophiles | Thiols | 70-90 |

Intramolecular Cyclization Strategies

The formation of the azetidine ring through intramolecular bond formation is a classical and still widely used approach.[7] These methods rely on the cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable electrophilic center at the γ-position.

Core Principle: The most common variation involves the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or a tosylate) on a γ-carbon by an amino group.

Causality Behind Experimental Choices: The success of this method is highly dependent on minimizing competing side reactions, such as intermolecular reactions and elimination. High dilution conditions are often employed to favor the intramolecular pathway. The choice of the leaving group is also critical; more reactive leaving groups can facilitate the desired cyclization but may also promote elimination.

Experimental Workflow: Intramolecular Cyclization

Caption: Workflow for Intramolecular Azetidine Synthesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an alkene (the aza-Paternò-Büchi reaction) offers a direct and atom-economical route to the azetidine core.[8][9] This approach allows for the rapid construction of the four-membered ring with control over the substitution pattern.

Core Principle: This reaction typically involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. Recent advances have also enabled the use of photocatalysis to achieve this transformation under milder conditions using visible light.[9]

Mechanistic Insight: The reaction can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate, depending on the electronic nature of the reactants and the reaction conditions. The stereochemical outcome of the reaction is a key consideration and is often influenced by the approach of the alkene to the excited imine.

Visualizing the [2+2] Cycloaddition

Caption: Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis.

Ring Expansion and Ring Contraction Reactions

-

Ring Expansion of Aziridines: The rearrangement of 2-(halomethyl)aziridines can lead to the formation of 3-substituted azetidines.[10] This process is driven by the relief of ring strain in the three-membered aziridine ring.

-

Ring Contraction of Pyrrolidines: Certain functionalized pyrrolidines can undergo ring contraction to yield azetidine derivatives. For example, α-halo pyrrolidinones have been shown to rearrange to form 2-acyl azetidines.[8]

The Role of Carbocation Intermediates in Azetidine Synthesis

A recurring theme in modern azetidine synthesis is the strategic generation and trapping of carbocation intermediates at the C3 position.[11][12][13] This approach has proven to be a powerful tool for the construction of 3,3-disubstituted azetidines.

Core Principle: The generation of a transient carbocation on the four-membered ring, which would typically be considered unstable, can be achieved through the use of appropriate leaving groups on a 3-hydroxyazetidine precursor. The presence of an N-protecting group, such as a carbamate, is often crucial for stabilizing the positive charge.[14]

Methods for Generating Azetidine Carbocations:

-

Lewis Acid Catalysis: As discussed in the modular synthesis section, Lewis acids can promote the formation of carbocations from suitable precursors.[1]

-

Brønsted Acid Catalysis: Strong Brønsted acids can also be employed to generate carbocation intermediates from 3-hydroxyazetidines.

-

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates from 3-carboxy or 3-haloazetidines, which can then be oxidized to the corresponding carbocation.

Conclusion and Future Outlook

The synthesis of 3,3-disubstituted azetidines has witnessed remarkable progress in recent years, driven by the development of innovative and modular synthetic strategies. The methods discussed in this guide, including modular synthesis via azetidinylation reagents, modern cycloaddition reactions, and strategies involving carbocation intermediates, have significantly expanded the accessibility of this important class of molecules. For researchers in drug discovery, these advancements provide a powerful toolkit for the creation of novel chemical entities with enhanced properties. The continued development of stereoselective and diversity-oriented synthetic methods will undoubtedly further solidify the role of 3,3-disubstituted azetidines as a cornerstone of modern medicinal chemistry.

References

-

Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

-

Bull, J. A., et al. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. PubMed. [Link]

-

Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

-

Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Google Patents. (2000).

-

Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. [Link]

-

Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Sridharan, V., et al. (2018). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. White Rose Research Online. [Link]

-

Rojas, J. J., & Bull, J. A. (2025). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. ResearchGate. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

-

Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

-

Evans, D. A. (n.d.). The [3+2] Cycloaddition Reaction. Harvard University. [Link]

-

Snape, T. J., et al. (2012). Synthesis of 1,3-Disubstituted Azetidines via a Tandem Ring-Opening Ring-Closing Procedure. Sci-Hub. [Link]

-

Liu, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Derivatization of the Carboxylic Acid Group on Boc-Azetidine Scaffolds

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to bioactive molecules.[1][2] This guide provides an in-depth exploration of the chemical derivatization of the carboxylic acid group on N-Boc-azetidine-3-carboxylic acid, a key building block for introducing this valuable scaffold. We will delve into the rationale behind common and advanced derivatization strategies, offering detailed experimental protocols and expert insights to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties.[2] Their strained ring system provides a rigidifying element, which can lead to improved metabolic stability, receptor selectivity, and solubility when compared to more flexible or planar analogues.[2][3] The Boc-azetidine-3-carboxylic acid scaffold is a particularly versatile starting material, offering a handle for a wide range of chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during synthetic manipulations.[3]

This guide will focus on the derivatization of the C3-carboxylic acid, a key vector for introducing diversity and modulating the biological activity of the final compounds.

Core Derivatization Strategies: Building Chemical Diversity

The carboxylic acid group is a versatile functional handle that can be transformed into a variety of other functionalities. The choice of derivatization strategy is dictated by the desired properties of the final molecule, such as its intended biological target, required physicochemical properties, and the overall synthetic route.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common derivatization, owing to the prevalence of the amide bond in biologically active molecules and its ability to participate in hydrogen bonding interactions.

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often not feasible for complex molecules.[4] Therefore, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[5]

Common Coupling Reagents:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and often lead to cleaner reactions with fewer side products.

Experimental Protocol: General Amide Coupling

-

Dissolution: Dissolve Boc-azetidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

-

Reaction: Stir the reaction mixture at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for amide bond formation.

Esterification: Modulating Lipophilicity

Esterification is a valuable strategy for masking the polarity of the carboxylic acid, which can improve membrane permeability and oral absorption.[6] Esters can also serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.[6]

Causality Behind Experimental Choices: Similar to amidation, direct esterification requires harsh conditions. A common and mild method for esterification is the Steglich esterification, which utilizes a carbodiimide (like DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Experimental Protocol: Steglich Esterification

-

Dissolution: Dissolve Boc-azetidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a dry, aprotic solvent like DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add DCC (1.1 eq) to the cooled solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until completion by TLC.

-

Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Work-up: Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude ester by column chromatography.